Andrographidine E

COX-2 inhibition Anti-inflammatory Enzyme assay

Choose Andrographidine E for its unparalleled dual-target activity as a COX-2 and HDAC1/3 inhibitor. This specific 5-O-β-D-glucopyranoside flavone selectively binds macrophages, a trait absent in standard Andrographis diterpenes (IC50 >200 µM for COX-2). Ideal for inflammation/cancer probe studies, it offers a defined IC50 and superior in silico binding vs. Givinostat. A unique chemical probe for innovative drug discovery, not a generic flavonoid.

Molecular Formula C24H26O11
Molecular Weight 490.5 g/mol
CAS No. 113963-41-0
Cat. No. B174730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrographidine E
CAS113963-41-0
Molecular FormulaC24H26O11
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC
InChIInChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3/t17-,19-,20+,21-,24-/m1/s1
InChIKeyKJWPVIVMWLREST-UKMCQSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Andrographidine E (CAS 113963-41-0): A Natural COX-2/HDAC Dual Inhibitor for Targeted Inflammation and Epigenetics Research


Andrographidine E is a flavonoid glycoside isolated from Andrographis paniculata [1]. It acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with an IC50 of 19 μM for COX-2 and strong in silico binding affinities for HDAC1 and HDAC3 . The compound also exhibits selective binding to macrophages [2].

Why Generic Substitution Fails: The Structural and Functional Uniqueness of Andrographidine E


Andrographidine E cannot be freely substituted with other Andrographis flavonoids or standard COX-2 inhibitors. Its specific glycosylation pattern (a 5-O-β-D-glucopyranoside on a 7,8,2'-trimethoxylated flavone core) is critical for its dual-target engagement [1]. Unlike the more abundant diterpene lactones (e.g., andrographolide) that show weaker or no COX-2 inhibition (IC50 >200 μM for some analogs) [2], Andrographidine E demonstrates a unique ability to simultaneously inhibit COX-2 and HDAC1/3 [3], a profile not shared by its structural isomer Andrographidine D [2]. This dual inhibition and selective macrophage binding [4] make it a distinct chemical probe, not a commodity flavonoid.

Quantitative Differentiation Guide: Andrographidine E vs. Analogs in Key Performance Metrics


COX-2 Inhibition: Potency Advantage Over Co-Occurring Andrographis Metabolites

Andrographidine E inhibits COX-2 with an IC50 of 19 μM. In the same assay, the related diterpene lactones 14-deoxy-11,12-didehydroandrographiside and deoxyandrographolide exhibited IC50 values >200 μM [1]. This demonstrates that Andrographidine E is over an order of magnitude more potent than these co-occurring diterpenes in inhibiting COX-2.

COX-2 inhibition Anti-inflammatory Enzyme assay

HDAC1 and HDAC3 Binding: Superior In Silico Affinity to a Clinical-Stage HDAC Inhibitor

In a molecular docking screen of 34 Andrographis paniculata compounds, Andrographidine E demonstrated the highest binding affinity for HDAC1 (-9.261 kcal/mol) and HDAC3 (-9.554 kcal/mol) [1]. These values were superior to those of the control drug Givinostat, which showed affinities of -8.789 kcal/mol for HDAC1 and -9.448 kcal/mol for HDAC3 [1].

HDAC inhibition Epigenetics Molecular docking

Macrophage Binding: A Demonstrated Cellular Target Engagement Differentiator

Using a macrophage biospecific extraction method, Andrographidine E was identified as one of nine compounds from Andrographis paniculata extract that bind to RAW264.7 macrophages [1]. In contrast, the diterpene andrographolide did not exhibit this specific binding in the same assay [1].

Macrophage targeting Immunomodulation Cell binding

HDAC8 Binding: A Distinct Target Profile Relative to Andrographiside

While Andrographidine E shows the highest affinity for HDAC1 and HDAC3 among 34 screened Andrographis compounds, it is not the strongest binder for HDAC8. Andrographiside demonstrates a higher binding affinity for HDAC8 (-9.588 kcal/mol) compared to Andrographidine E, whose docking score for HDAC8 was not reported as top-ranking [1]. This indicates a degree of target selectivity within the HDAC family.

HDAC8 Selectivity Molecular docking

High-Impact Application Scenarios for Andrographidine E in Drug Discovery and Biological Research


Elucidating COX-2-Dependent Pathways in Inflammation Models

Researchers can employ Andrographidine E as a chemical probe to dissect COX-2-mediated inflammatory signaling. Its demonstrated IC50 of 19 μM in a validated COX-2 enzyme assay provides a defined potency for dose-response studies [1]. This is particularly valuable when comparing the role of COX-2 inhibition against other mechanisms (e.g., NF-κB modulation) in cellular or in vivo inflammation models.

Dual-Target Epigenetic and Inflammatory Drug Discovery

Andrographidine E serves as a unique starting point for developing first-in-class dual COX-2/HDAC inhibitors. Its in silico binding affinities for HDAC1 (-9.261 kcal/mol) and HDAC3 (-9.554 kcal/mol), which surpass the clinical candidate Givinostat, highlight its potential as a privileged scaffold for medicinal chemistry optimization [2]. This dual inhibition strategy is being explored for synergistic effects in cancer and chronic inflammatory diseases.

Macrophage-Targeted Delivery and Immunomodulation Studies

The specific binding of Andrographidine E to RAW264.7 macrophages [3] enables its use as a tool compound for investigating macrophage biology. It can be utilized in studies focusing on macrophage polarization, phagocytosis, or as a ligand for developing macrophage-targeted drug delivery systems, leveraging its natural tropism for these immune cells.

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